molecular formula C24H34O5 B601879 Bimatoprost acid methyl ester CAS No. 38315-47-8

Bimatoprost acid methyl ester

Cat. No.: B601879
CAS No.: 38315-47-8
M. Wt: 402.54
InChI Key:
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Description

Bimatoprost acid methyl ester: is a synthetic analog of prostaglandin, specifically designed for its therapeutic properties. It is primarily known for its use in ophthalmology, particularly in the treatment of glaucoma and ocular hypertension. This compound is a derivative of bimatoprost, which is a prostamide and prostaglandin analog.

Biochemical Analysis

Biochemical Properties

Bimatoprost acid methyl ester plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with prostaglandin receptors, which are involved in various physiological processes . The compound binds to these receptors, leading to a cascade of biochemical events that influence cellular functions. Additionally, this compound may interact with other biomolecules such as lipids and proteins, affecting their structure and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can activate prostamide alpha F2 receptors found in hair follicles, stimulating hair growth . It also affects the expression of genes involved in cellular proliferation and differentiation, thereby impacting cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with prostaglandin receptors and other biomolecules . Upon binding to these receptors, the compound activates downstream signaling pathways that lead to changes in gene expression and enzyme activity . This can result in the inhibition or activation of specific enzymes, altering cellular metabolism and function . Additionally, this compound may induce post-translational modifications of proteins, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular signaling and gene expression, affecting cell function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can influence metabolic flux and alter the levels of specific metabolites . Enzymes such as cytochrome P450 may play a role in the metabolism of this compound, affecting its bioavailability and activity . Additionally, the compound may impact the synthesis and degradation of other biomolecules, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . This compound may be transported across cell membranes via active or passive mechanisms, influencing its concentration and activity within cells . The compound’s distribution can also affect its pharmacokinetics and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . This subcellular localization is crucial for the compound’s role in regulating cellular processes and maintaining homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bimatoprost acid methyl ester involves multiple steps, starting from readily available dichloro-containing bicyclic ketone. The process includes:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity, adhering to stringent regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Bimatoprost acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Baeyer-Villiger monooxygenase (BVMO)

    Reducing Agents: Ketoreductase (KRED)

    Catalysts: Copper(II) for regioselective benzoylation

Major Products Formed: The major products formed from these reactions include various intermediates that lead to the final product, this compound .

Scientific Research Applications

Chemistry: Bimatoprost acid methyl ester is used in the synthesis of prostaglandin analogs, which are valuable in medicinal chemistry for their therapeutic properties.

Biology: In biological research, this compound is studied for its effects on cellular pathways and its potential as a therapeutic agent.

Medicine: The primary application of this compound is in ophthalmology, where it is used to treat glaucoma and ocular hypertension by reducing intraocular pressure .

Industry: In the pharmaceutical industry, this compound is used in the formulation of eye drops and other ophthalmic solutions .

Comparison with Similar Compounds

Uniqueness: Bimatoprost acid methyl ester is unique due to its specific molecular structure, which includes an ethyl amide instead of an isopropyl ester on the C-1 carbon of the α-chain. This structural difference contributes to its distinct pharmacological properties and efficacy in reducing intraocular pressure .

Properties

IUPAC Name

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,15-16,19-23,25-27H,3,8,11-14,17H2,1H3/b7-2-,16-15+/t19-,20+,21+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBYFURYGYNQLQ-FDBOBMRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401255490
Record name 17-Phenyl-18,19,20-trinor-PGF2α methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38315-47-8
Record name 17-Phenyl-18,19,20-trinor-PGF2α methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38315-47-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bimatoprost acid methyl ester
Source ChemIDplus
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Record name 17-Phenyl-18,19,20-trinor-PGF2α methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate
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Record name BIMATOPROST ACID METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
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